molecular formula C13H13N B1660782 [1,1'-Biphenyl]-3-amine, 5-methyl- CAS No. 83245-91-4

[1,1'-Biphenyl]-3-amine, 5-methyl-

Cat. No.: B1660782
CAS No.: 83245-91-4
M. Wt: 183.25 g/mol
InChI Key: YEPQNLODEYARKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-3-amine, 5-methyl- is a substituted biphenyl compound of significant interest in medicinal chemistry and organic synthesis. Biphenyl scaffolds are recognized as important intermediates for constructing compounds with profound pharmacological activity . They are frequently functionalized to introduce active groups, enabling their use in the synthesis of novel bioactive molecules . Specifically, substituted biphenyl derivatives have been identified as inhibitors for viral infections, including Hepatitis B and Hepatitis Delta virus . Furthermore, biphenyl cores are found in various pharmacological agents and natural product antibiotics, and they exhibit a range of properties including anticancer, antibacterial, and antimalarial activities . The amine and methyl functional groups on this biphenyl core make it a versatile building block for further chemical derivatization, facilitating the development of new compounds for pharmaceutical research and materials science. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQNLODEYARKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473729
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83245-91-4
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-3-amine, 5-methyl- for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Biphenylamines

In the landscape of modern organic synthesis, the biphenyl moiety remains a privileged scaffold, conferring crucial structural and electronic properties to a diverse array of functional molecules. Its strategic introduction into pharmaceuticals, agrochemicals, and advanced materials often imparts enhanced biological activity, improved metabolic stability, and desirable photophysical characteristics. Within this important class of compounds, substituted biphenylamines serve as versatile building blocks, offering a reactive handle for further molecular elaboration. This guide focuses on a specific, yet highly valuable derivative: [1,1'-Biphenyl]-3-amine, 5-methyl- (CAS No. 15893-63-7).

The presence of the methyl group at the 5-position and the amino group at the 3-position of the biphenyl core provides a unique combination of steric and electronic features. This substitution pattern allows for regioselective transformations and fine-tuning of the physicochemical properties of the final products. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is paramount for its effective utilization in the synthesis of novel chemical entities. This technical guide aims to provide a comprehensive overview of the physicochemical properties, synthesis, and reactivity of [1,1'-Biphenyl]-3-amine, 5-methyl-, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for [1,1'-Biphenyl]-3-amine, 5-methyl- is not extensively reported, we can infer its properties from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-3-amine, 5-methyl- and Related Compounds

Property[1,1'-Biphenyl]-3-amine, 5-methyl- (Predicted/Estimated)3-Aminobiphenyl[1]4-Methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₃NC₁₂H₁₁NC₁₃H₁₂
Molecular Weight 183.25 g/mol 169.22 g/mol 168.24 g/mol
Melting Point Data not available31-33 °C[2]45-47 °C[2]
Boiling Point Data not available177-178 °C (at reduced pressure)[1]Data not available
Solubility Likely soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[3] Limited solubility in water.[4]Soluble in common organic solvents; limited solubility in water.Data not available
pKa (of conjugate acid) Estimated to be around 4.0 - 4.5~4.2Not applicable

Discussion of Properties:

  • Melting and Boiling Points: The introduction of a methyl group is expected to slightly increase the melting and boiling points compared to the parent 3-aminobiphenyl due to increased molecular weight and van der Waals interactions.

  • Solubility: As a substituted aromatic amine, [1,1'-Biphenyl]-3-amine, 5-methyl- is anticipated to be largely nonpolar and thus exhibit good solubility in a range of common organic solvents. Its solubility in water is expected to be low.[3][4]

  • pKa: The basicity of the amino group is influenced by the electronic effects of the biphenyl system and the methyl substituent. The phenyl group is generally electron-withdrawing through resonance, which decreases the basicity of the aniline moiety compared to a simple alkylamine. The methyl group is weakly electron-donating, which may slightly increase the basicity compared to 3-aminobiphenyl. Therefore, the pKa of the conjugate acid is predicted to be in the range of 4.0 to 4.5.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons around δ 2.3-2.5 ppm. The aromatic region (δ 6.5-7.5 ppm) would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The protons on the substituted ring will show distinct splitting patterns influenced by the amino and methyl groups. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature a signal for the methyl carbon around δ 20-22 ppm. The aromatic region would display multiple signals for the 12 aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the amino group would be shifted upfield compared to the other aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183.25.

Synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl-: A Practical Approach

The most direct and versatile method for the synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid. In this case, the logical disconnection leads to 3-bromo-5-methylaniline and phenylboronic acid as the starting materials.

Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 3-bromo-5-methylaniline 3-Bromo-5-methylaniline Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) phenylboronic_acid Phenylboronic Acid Product [1,1'-Biphenyl]-3-amine, 5-methyl- Pd_catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Figure 1: Synthetic workflow for [1,1'-Biphenyl]-3-amine, 5-methyl-.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Bromo-5-methylaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and degassed water. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure [1,1'-Biphenyl]-3-amine, 5-methyl-.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the cornerstone of the Suzuki-Miyaura coupling, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5]

  • Solvent System: The biphasic toluene/water system is commonly used. Toluene solubilizes the organic reactants, while water dissolves the inorganic base.

Reactivity and Applications in Organic Synthesis

The synthetic utility of [1,1'-Biphenyl]-3-amine, 5-methyl- stems from the reactivity of its aromatic amine functionality. This primary amine can undergo a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

3.1. Diazotization and Sandmeyer-Type Reactions

Aromatic primary amines can be readily converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8] These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer and related reactions.[9][10][11][12]

Sandmeyer Amine [1,1'-Biphenyl]-3-amine, 5-methyl- Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ Halide Aryl Halide (Cl, Br, I) Diazonium->Halide CuX Nitrile Aryl Nitrile Diazonium->Nitrile CuCN Phenol Aryl Hydroxide Diazonium->Phenol H₂O, Δ

Figure 2: Diazotization and subsequent Sandmeyer-type reactions.

This reactivity allows for the introduction of halogens, a cyano group, or a hydroxyl group at the 3-position of the biphenyl scaffold, providing further opportunities for diversification.

3.2. Synthesis of Heterocyclic Compounds: The Gateway to Carbazoles

Aromatic amines are key precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[13][14] One particularly important application of 2-aminobiphenyls is in the synthesis of carbazoles, a structural motif found in numerous natural products and pharmaceuticals with diverse biological activities.[2][9][15] While [1,1'-Biphenyl]-3-amine, 5-methyl- is not a 2-aminobiphenyl, its synthetic utility can be extended to the preparation of carbazole precursors through strategic functionalization. For instance, the amino group can direct ortho-lithiation or ortho-halogenation, which can then be followed by a second cross-coupling reaction to introduce a group that can participate in a cyclization to form a carbazole ring.

3.3. Role as a Pharmaceutical Intermediate

Substituted biphenylamines are valuable intermediates in the pharmaceutical industry.[6][16][17] The biphenyl unit is a common feature in many approved drugs, and the amino group provides a convenient point for the attachment of other molecular fragments or for the construction of heterocyclic rings. While specific examples of drugs derived directly from [1,1'-Biphenyl]-3-amine, 5-methyl- are not widely documented in the public domain, its structural features make it an attractive starting material for the synthesis of novel drug candidates. The methyl group can provide beneficial steric interactions with biological targets and can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug molecule.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Inhalation: Avoid inhaling dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Toxicity:

Aromatic amines as a class of compounds can have varying degrees of toxicity. Some aminobiphenyls are known or suspected carcinogens. Therefore, it is prudent to handle [1,1'-Biphenyl]-3-amine, 5-methyl- with care and to minimize exposure.

Conclusion and Future Outlook

[1,1'-Biphenyl]-3-amine, 5-methyl- is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Suzuki-Miyaura coupling and the reactivity of its amino group make it an attractive starting material for the preparation of a wide range of more complex molecules. Its potential applications in the synthesis of pharmaceuticals and functional materials are significant, and further exploration of its reactivity is warranted. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of well-characterized and readily accessible intermediates like [1,1'-Biphenyl]-3-amine, 5-methyl- will only increase. This guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic strategies.

References

  • Steingruber, H. S., Mendioroz, P., & Volpe, M. A. (2021). Synthesis of Carbazoles. Synthesis, 53(11), 2212-2218.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • (2022).
  • Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Material Safety D
  • 4-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Inform
  • Safety D
  • Supporting Inform
  • Sandmeyer Reaction. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Safety d
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.).
  • SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Aniline and substituted anilines. (n.d.). Thermo Fisher Scientific.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heterocyclic compound. In Wikipedia. Retrieved from [Link]

  • pKa D
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
  • 3-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminobiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • 3-Aminobiphenyl. In Wikipedia. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2012). Der Pharma Chemica, 4(3), 1093-1103.
  • Representative examples for biphenyl containing marketed drugs. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Pharmaceutical compounds bearing the (amino)methyl group. (n.d.).
  • Aromatic compound. In Wikipedia. Retrieved from [Link]

  • Solubility D
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • The Synthesis Advantage: Using Tris(4'-carboxy-1,1'-biphenyl)amine in Chemistry. (n.d.).
  • Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. (n.d.).

Sources

Predicted Biological Activity and Toxicity Profile of 5-Methyl-3-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth predictive analysis of 5-methyl-3-aminobiphenyl (CAS: 1204-80-4, also known as 3-amino-5-methylbiphenyl). While the 4-aminobiphenyl isomer is a well-documented Class 1 human carcinogen, the 3-amino isomers exhibit a distinct, often attenuated toxicological profile due to altered electronic resonance and metabolic activation pathways.

This document synthesizes Structure-Activity Relationship (SAR) principles, known metabolic routes of arylamines, and comparative toxicology to predict the biological activity of this specific isomer.[1][2] It serves as a foundational risk assessment tool for researchers utilizing this scaffold in drug discovery or dye synthesis.

Structural Analysis & Physicochemical Properties[3]

The biological behavior of 5-methyl-3-aminobiphenyl is dictated by its specific substitution pattern. Unlike the linear conjugation seen in para-substituted biphenyls (e.g., 4-aminobiphenyl), the meta positioning of the amino group relative to the phenyl ring connection significantly impacts its electronic stability.

Molecular Architecture
  • Core Scaffold: Biphenyl (two phenyl rings connected by a C-C single bond).

  • Substituents:

    • Amino (-NH₂): Located at position 3 (meta to the biphenyl linkage).

    • Methyl (-CH₃): Located at position 5 (meta to the biphenyl linkage, meta to the amine).

  • Symmetry: The 3,5-substitution pattern on the first ring creates a chemically symmetric environment for the amine, but the molecule as a whole is asymmetric due to the unsubstituted second phenyl ring.

Predicted Physicochemical Parameters

These values are critical for predicting membrane permeability and enzyme affinity.

ParameterPredicted ValueBiological Implication
LogP (Octanol/Water) ~3.6 – 3.9High lipophilicity; likely to cross the blood-brain barrier and accumulate in adipose tissue.
pKa (Conjugate Acid) ~4.0 – 4.5Weak base; exists primarily in the un-ionized form at physiological pH (7.4), facilitating passive diffusion.
Topological Polar Surface Area (TPSA) ~26 ŲIndicates good oral bioavailability and high membrane permeability.
Molecular Weight 183.25 g/mol Fragment-sized; suitable for lead optimization in medicinal chemistry.

Predicted Metabolic Activation: The Mechanism of Toxicity

The toxicity of aromatic amines is rarely intrinsic to the parent molecule; it requires metabolic activation (bioactivation). For 5-methyl-3-aminobiphenyl, the primary concern is N-hydroxylation , though the meta orientation hinders the resonance stabilization required for high potency.

The Critical Pathway: CYP450-Mediated Oxidation

The liver enzymes, specifically CYP1A2 , are the primary catalysts for oxidizing arylamines.

  • N-Oxidation (Toxification): CYP1A2 converts the amine to an N-hydroxy metabolite (N-OH-5-methyl-3-aminobiphenyl).

  • Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxyl group into an unstable ester (N-acetoxy or N-sulfonyloxy).

  • Nitrenium Ion Formation: The ester degrades to form a reactive nitrenium ion .[3] This electrophile attacks nucleophilic sites on DNA (primarily C8 of Guanine).

Crucial SAR Distinction: In 4-aminobiphenyl, the nitrenium ion is stabilized by resonance across both phenyl rings. In 3-aminobiphenyl derivatives , the resonance is interrupted. Therefore, the formation of the DNA-binding nitrenium ion is energetically less favorable, predicting lower genotoxicity than the 4-isomer [1][2].

Detoxification Routes

Competing pathways detoxify the molecule before it damages DNA:

  • N-Acetylation: NAT1/NAT2 acetylates the parent amine to an amide (non-genotoxic).[4]

  • Ring Hydroxylation: CYP enzymes may hydroxylate the ring carbons (C2, C4, C6), creating phenols that are rapidly glucuronidated and excreted.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between activation (toxicity) and detoxification.

MetabolicPathways Parent 5-Methyl-3-Aminobiphenyl N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Parent->N_OH CYP1A2 (Bioactivation) Amide N-Acetyl Amide (Detoxified) Parent->Amide NAT1/NAT2 (N-Acetylation) Phenol Ring Hydroxylated (Detoxified) Parent->Phenol CYP Ring Oxidation Ester N-Acetoxy/Sulfonyloxy (Unstable) N_OH->Ester NAT / SULT Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Cleavage DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 1: Predicted metabolic fate of 5-methyl-3-aminobiphenyl. The red path indicates the toxification route leading to genotoxicity.

Toxicology Profile & Risk Assessment

Based on the "3-amino" structural alert and comparative data from 3-aminobiphenyl and 3-amino-4-methylbiphenyl [3][4]:

Genotoxicity (Ames Test Prediction)
  • Prediction: Weakly Mutagenic or Non-Mutagenic.

  • Rationale: 3-aminobiphenyl is generally non-mutagenic in Salmonella typhimurium strains TA98 and TA100 because the N-hydroxy metabolite does not effectively generate the DNA-reactive nitrenium ion [1]. The addition of the 5-methyl group adds lipophilicity but does not correct the lack of resonance stabilization.

  • Caveat: High concentrations with induced rat liver S9 (metabolic activation) may show weak activity in strain TA100 due to the electron-donating nature of the methyl group slightly stabilizing the intermediate.

Carcinogenicity
  • Class: Likely Class 3 (Not classifiable as to carcinogenicity to humans) or possibly a weak Class 2B, significantly less potent than 4-aminobiphenyl.

  • Target Organ: If active, the bladder is the primary target due to the accumulation of N-glucuronides in urine, which hydrolyze under acidic conditions to release the reactive amine.

Acute Toxicity
  • Skin/Eye: Predicted to be a moderate irritant.

  • Systemic: Methemoglobinemia (oxidation of hemoglobin iron) is a class effect of anilines. Symptoms include cyanosis (blue skin) and hypoxia.

Potential Pharmacological Utility

Despite the toxicological red flags of the biphenylamine class, this specific scaffold has utility in controlled medicinal chemistry settings:

  • Kinase Inhibition: The biphenyl core mimics the ATP-binding pocket of various kinases (e.g., p38 MAPK). The 3-amino group can serve as a hydrogen bond donor/acceptor hinge binder.

  • Privileged Structure: Used as an intermediate for azo dyes. The 5-methyl group provides steric bulk that can adjust the shade and solubility of the resulting dye.

Experimental Validation Framework

To confirm these predictions, the following self-validating experimental protocols are recommended.

Protocol: Ames Mutagenicity Assay (OECD 471)

This is the gold standard for assessing the genotoxic potential of arylamines.

Reagents:

  • Salmonella strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

Workflow:

  • Dose Finding: Test 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) to determine cytotoxicity.

  • Plate Incorporation: Mix bacteria, test compound, and S9 mix in soft agar; overlay on minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Positive Criteria: Dose-dependent increase in revertants >2x background (TA100) or >3x background (TA98).

    • Validation: Positive control (2-aminoanthracene) must show strong reversion with S9.

Protocol: In Vitro Microsomal Stability

Determines the rate of N-oxidation vs. detoxification.

Workflow:

  • Incubate 1 µM 5-methyl-3-aminobiphenyl with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Sample at t=0, 5, 15, 30, 60 min.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS monitoring for the parent (M+H 184) and the N-hydroxy metabolite (M+H 200).

Experimental Logic Diagram

ExperimentalWorkflow Start Compound Synthesis (>98% Purity) InSilico In Silico Screening (Derek Nexus / OECD Toolbox) Start->InSilico Ames Ames Test (OECD 471) +/- S9 Activation InSilico->Ames Decision1 Mutagenic? Ames->Decision1 Stop Stop Development (High Tox Risk) Decision1->Stop Yes Mechanistic Mechanistic Assay (Microsomal Stability / Metabolite ID) Decision1->Mechanistic No / Weak InVivo In Vivo Micronucleus (Rodent Model) Mechanistic->InVivo

Figure 2: Step-wise validation workflow for assessing arylamine toxicity.

References

  • Gorrod, J. W., & Bayraktar, N. N. (1986). The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Anticancer Research, 6(4), 729-731.[5]

  • Ioannides, C., et al. (1989). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Mutagenesis, 4(2), 118-123.

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.[1][2][6] Mutation Research/Reviews in Mutation Research, 511(3), 191-206.

  • El-Bayoumy, K., et al. (1981).[7] Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes. Mutation Research/Genetic Toxicology, 91(6), 495-499.

  • OECD. (2023). OECD QSAR Toolbox.

Sources

Biphenyl Amine Architectures: A Master Guide to Hole-Transport & Porous Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and electronic utility of biphenyl amine derivatives, a class of organic semiconductors that serves as the backbone for modern optoelectronics and porous frameworks. While widely recognized in medicinal chemistry for their biological activity, in materials science, these moieties are the industry standard for Hole Transport Materials (HTMs) in OLEDs and Perovskite Solar Cells (PSCs).

For the Drug Development Professional: The synthetic protocols detailed here (Buchwald-Hartwig Amination) mirror API synthesis, sharing identical catalysis cycles and impurity control standards. For the Materials Scientist: The focus is on engineering the Highest Occupied Molecular Orbital (HOMO) levels and Glass Transition Temperature (


)  to prevent device degradation.

Part 1: Molecular Architecture & Electronic Logic

The biphenyl amine core functions effectively because of its unique steric and electronic duality.

  • Electronic Delocalization (The "Hole" Highway): The nitrogen lone pair participates in

    
     conjugation with the biphenyl rings. When an electron is removed (oxidation), the resulting radical cation ("hole") is stabilized by delocalization across the extended 
    
    
    
    -system.
  • Steric "Propeller" Geometry: Unlike planar molecules that stack like pancakes (leading to crystallization and grain boundaries), triaryl/biphenyl amines adopt a twisted, propeller-like shape. This steric hindrance forces the material to form amorphous glassy films upon evaporation, which are essential for defect-free charge transport layers.

Diagram 1: Structure-Property Logic Flow

This diagram illustrates how chemical modifications translate to macroscopic device performance.

BiphenylLogic cluster_0 Molecular Design cluster_1 Physical Property cluster_2 Device Outcome Core Biphenyl Amine Core HOMO HOMO Level Tuning (-5.1 to -5.5 eV) Core->HOMO Conjugation Subst Alkyl/Aryl Substitution Amorph Amorphous Morphology (No Grain Boundaries) Subst->Amorph Steric Twist Tg Thermal Stability (High Tg) Subst->Tg Rigidity Eff High Hole Mobility (>10^-3 cm2/Vs) Amorph->Eff Life Device Longevity (No Crystallization) Amorph->Life HOMO->Eff Energy Alignment Tg->Life

Caption: The causal link between molecular steric hindrance (propeller shape) and device longevity via the suppression of crystallization.

Part 2: Critical Applications & Data Comparison

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, biphenyl amines serve as the Hole Transport Layer (HTL) .[1] They must facilitate hole injection from the anode (ITO) while blocking electrons.

  • Benchmark Material: TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine).[2]

  • Limitation: TPD has a low

    
     (~65°C), leading to failure under heat.
    
  • Solution: NPB (or

    
    -NPD), which uses naphthyl groups to raise 
    
    
    
    to ~95°C.
Perovskite Solar Cells (PSCs)

HTMs in PSCs must extract holes from the perovskite layer.[3]

  • Benchmark: Spiro-OMeTAD .[4] While effective, it requires oxidative doping (Li-TFSI), which induces instability.

  • Innovation: Dopant-free biphenyl amine polymers (e.g., PTAA) are now preferred for long-term stability.

Covalent Organic Frameworks (COFs)

Beyond electronics, biphenyl diamines (e.g., benzidine) act as rigid linkers in COFs. These porous crystals are engineered for Carbon Capture , utilizing the amine groups to chemisorb


.[5][6]
Comparative Data Table: Common Derivatives
MaterialStructure TypeHOMO (eV)Hole Mobility (

)

(°C)
Primary Application
TPD Small Molecule-5.4

65OLED HTL (Legacy)
NPB (

-NPD)
Small Molecule-5.4

95OLED HTL (Standard)
Spiro-OMeTAD Spiro-Biphenyl-5.2

121Perovskite Solar Cells
PTAA Polymer-5.1

>100PSCs (Dopant-Free)

Part 3: Synthetic Methodology (The "How-To")

The synthesis of biphenyl amines relies heavily on Palladium-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig Amination .[7] This protocol is superior to the Ullmann coupling due to milder conditions and higher tolerance for functional groups.

Experimental Protocol: Synthesis of TPD (Representative Model)

Note: This protocol is scalable and applies to most biphenyl amine derivatives.

Objective: Coupling 4,4'-dibromobiphenyl with 3-methyldiphenylamine.

1. Reagents & Catalytic System
  • Substrate: 4,4'-Dibromobiphenyl (1.0 eq)

  • Amine: 3-Methyldiphenylamine (2.2 eq)

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
    
  • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or DPPF . Expert Insight: Bulky, electron-rich phosphines facilitate the oxidative addition of aryl bromides and prevent catalyst deactivation.

  • Base: Sodium tert-butoxide (

    
    ) (3.0 eq). Use strictly anhydrous base to prevent hydrodehalogenation.
    
  • Solvent: Toluene (Anhydrous, Oxygen-free).

2. Step-by-Step Workflow
  • Inert Environment: Flame-dry a 3-neck round bottom flask and cycle with Argon/Nitrogen 3 times. Oxygen poisons the Pd(0) species.

  • Loading: Add the dibromide, amine, and

    
     under positive Argon pressure.
    
  • Catalyst Addition: Add

    
     and Ligand last.
    
  • Solvation: Inject anhydrous Toluene via syringe.

  • Reaction: Heat to 110°C for 12–24 hours. Monitor via TLC (Silica, Hexane:DCM 4:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with DCM.

  • Purification: Flash column chromatography (Silica gel).

  • Final Polish (Device Grade): For OLED application, the solid must undergo Gradient Sublimation at high vacuum (

    
     Torr) to remove trace impurities that act as charge traps.
    
Diagram 2: Buchwald-Hartwig Catalytic Cycle

This diagram details the mechanism driving the synthesis.[8]

BuchwaldCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + HNR2 Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - NaBr, -HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) -> Pd(0) RedElim->Pd0 Cycle Closes

Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands accelerate the Reductive Elimination step, which is often the rate-determining step for bulky amines.

Part 4: Characterization & Validation Standards

To ensure scientific integrity, synthesized materials must pass these self-validating checks before device integration.

Electrochemical Validation (CV)
  • Method: Cyclic Voltammetry in DCM with

    
     electrolyte.
    
  • Target: Reversible oxidation waves. Irreversibility indicates chemical instability of the radical cation (dimerization).

  • Calculation:

    
    .
    
Thermal Validation (DSC/TGA)
  • Method: Differential Scanning Calorimetry.

  • Target: Distinct glass transition (

    
    ) followed by melting (
    
    
    
    ).
  • Failure Mode: If

    
     is not detected, the material may be crystalline, which leads to grain boundary defects in the device.
    
Purity Validation (HPLC/NMR)
  • Requirement: >99.9% purity is required for optoelectronics. Even 0.1% impurity can act as a charge trap, reducing device efficiency by orders of magnitude.

References

  • Van Slyke, S. A., & Tang, C. W. (1987). Organic electroluminescent diodes.[1][2][9][10] Applied Physics Letters.[2]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research.[11]

  • Urieta-Mora, J., García-Benito, I., Molina-Ontoria, A., & Martín, N. (2019). Hole transporting materials for perovskite solar cells: a chemical approach. Chemical Society Reviews.

  • Kandambeth, S., et al. (2016). Covalent Organic Frameworks: Chemistry beyond the Structure. Journal of the American Chemical Society.

  • Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors.[10] Chemical Reviews.[11]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biphenyl Amines and the Suzuki Coupling Advantage

The [1,1'-biphenyl]-3-amine, 5-methyl- scaffold is a privileged motif in medicinal chemistry and materials science. Its structural rigidity and tailored electronic properties, conferred by the amine and methyl substituents, make it a valuable building block for the synthesis of a wide range of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the construction of such biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2] This application note provides a detailed guide to the synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- via a palladium-catalyzed Suzuki coupling, offering in-depth mechanistic insights and robust experimental protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate.[1][3] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, 3-bromo-5-methylaniline) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[2] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[2]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (phenylboronic acid) to the palladium(II) complex.[2] The transmetalation is a crucial and often rate-determining step. It is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1] The exact mechanism of this transfer is still a subject of research, but it is widely accepted that the base plays a critical role in this process.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the phenyl and the 3-amino-5-methylphenyl moieties) from the palladium(II) complex to form the desired biphenyl product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)(X)Ln] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar'Ln] OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') ArylHalide 3-Bromo-5-methylaniline (Ar-X) BoronicAcid Phenylboronic Acid (Ar'-B(OH)2) Product [1,1'-Biphenyl]-3-amine, 5-methyl- (Ar-Ar') Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine Reactants: 3-Bromo-5-methylaniline, Phenylboronic acid, Base B 2. Add Catalyst & Ligand: Pd(OAc)2, Phosphine Ligand A->B C 3. Add Solvents & Degas: 1,4-Dioxane/Water, Inert Gas B->C D 4. Heat Reaction: 90 °C, 12-24h C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool & Dilute: Ethyl Acetate, Water E->F G 7. Extraction & Washing F->G H 8. Dry & Concentrate G->H I 9. Purify: Column Chromatography H->I J [1,1'-Biphenyl]-3-amine, 5-methyl- I->J

Sources

Troubleshooting & Optimization

Purification techniques for removing isomers from 3-Amino-5-methylbiphenyl mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Amino-5-methylbiphenyl (CAS: 532427-37-5). It addresses the specific challenges of purifying this aromatic amine from its positional isomers (e.g., 3-amino-4-methylbiphenyl, 2-amino-5-methylbiphenyl) generated during cross-coupling reactions (e.g., Suzuki-Miyaura).

Ticket ID: AMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Separating 3-Amino-5-methylbiphenyl from its positional isomers is chemically challenging because these molecules share identical molecular weights and similar polarities. Standard silica chromatography often fails to resolve the meta-meta substitution pattern from ortho or para contaminants effectively.

This guide prioritizes orthogonal purification : utilizing differences in basicity (pKa), crystalline lattice stability, and π-π stacking interactions rather than relying solely on polarity.

Part 1: Chemical Enrichment (The "Rough Cut")

Objective: Bulk removal of non-basic impurities and enrichment of the target amine relative to isomers with different pKa values.

Protocol: Selective Acid-Base Extraction

Isomers with amino groups in ortho positions (hindered) often have slightly lower pKa values than the meta (3-amino) target due to steric inhibition of solvation or intramolecular H-bonding.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acidification: Extract with 1.0 M HCl .

    • Target Behavior: 3-Amino-5-methylbiphenyl protonates and moves to the aqueous layer.

    • Impurity Behavior: Non-basic impurities (starting halides/boronic acids) remain in EtOAc. Weakly basic isomers may partially remain in organic phase if pH is carefully controlled.

  • Wash: Wash the aqueous acidic layer 2x with Dichloromethane (DCM) to remove trapped organics.

  • Basification: Slowly adjust aqueous layer pH to ~10 using 2.0 M NaOH or saturated

    
    .
    
    • Critical Step: Do not overshoot pH immediately. Precipitate the free amine slowly to avoid trapping salts.

  • Recovery: Extract the cloudy aqueous mixture 3x with EtOAc, dry over

    
    , and concentrate.
    
Workflow Visualization

AcidBaseExtraction Figure 1: Selective Acid-Base Enrichment Workflow Start Crude Mixture (in EtOAc) AcidStep Add 1.0 M HCl (Partition) Start->AcidStep OrgLayer1 Organic Layer (Discard Non-Basics) AcidStep->OrgLayer1 Non-polar impurities AqLayer1 Aqueous Layer (Target Amine Salt) AcidStep->AqLayer1 Protonated Amines WashStep Wash with DCM AqLayer1->WashStep BaseStep Basify to pH 10 (NaOH) WashStep->BaseStep FinalExtract Extract EtOAc -> Dry -> Conc. BaseStep->FinalExtract Product Enriched Free Amine FinalExtract->Product

Part 2: Chromatographic Resolution (The "Fine Cut")

Objective: Separation of close-eluting isomers.

Issue: Tailing on Standard Silica

Symptom: The amine streaks across the column, merging isomer spots. Root Cause: Interaction between the basic amine and acidic silanol groups on the silica gel.

Solution A: Mobile Phase Modifiers (Flash Chromatography)

Do not use plain Hexane/EtOAc. You must suppress silanol ionization.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Solvent System: Hexane:Ethyl Acetate:TEA (Start 95:4:1, Gradient to 70:29:1).

Solution B: Stationary Phase Selection (HPLC/Prep)

Standard C18 columns often fail to separate positional isomers of biphenyls. Use π-electron selective phases .

Column TypeMechanismWhy it works for Isomers
Biphenyl π-π StackingMaximizes interaction with the aromatic rings. Isomers with different planarity (due to steric clash of methyl groups) will elute at different times.
Phenyl-Hexyl π-π + HydrophobicAlternative selectivity to C18; often resolves ortho vs meta substitutions.
PFP (Pentafluorophenyl) Dipole-DipoleStrong interaction with the basic amine; highly sensitive to the position of the electron-donating amino group.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solution is reaching saturation at a temperature above the melting point of the solvated product, or impurities are depressing the melting point.[1] Protocol:

  • Switch Solvent: Move from Ethanol/Water to Toluene/Heptane . Biphenyls often crystallize better from non-polar aromatic solvents.

  • Seeding: You must obtain a seed crystal. If none exists, withdraw 1 mL of the oil, freeze it in liquid nitrogen or dry ice/acetone, and scratch the glass vigorously to induce nucleation. Use this solid to seed the main batch at room temperature.

  • Slow Cooling: Wrap the flask in foil and a towel. Rapid cooling promotes oiling.

Q2: HPLC shows a "shoulder" peak that won't resolve.

Diagnosis: Likely a positional isomer (e.g., 4-amino-3-methylbiphenyl). Protocol:

  • Derivatization Strategy: Convert the amine to an Acetamide .

    • React crude amine with Acetic Anhydride (

      
      ).
      
    • The resulting acetamides often have drastically different solubilities and chromatographic retention times compared to the free amines.

    • Purify the Acetamide: Recrystallize from Ethanol.

    • Hydrolysis: Reflux in Ethanol/NaOH to recover the pure free amine.

Q3: The product turns brown/purple upon drying.

Diagnosis: Oxidative instability. Anilines (aromatic amines) are prone to air oxidation, forming quinones/azo compounds. Protocol:

  • Salt Formation: Do not store the free amine. Convert it immediately to the Hydrochloride Salt .

    • Dissolve amine in

      
      .
      
    • Add 2M HCl in

      
       dropwise.
      
    • Filter the white precipitate.

    • Benefit: The salt is shelf-stable and resistant to oxidation.

Part 4: Analytical Validation

Trust but Verify. Do not rely on NMR alone, as isomer signals may overlap.

  • qNMR (Quantitative NMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure mass balance.

  • GC-MS: Often superior to LC-MS for structural isomers of small aromatics. Look for differences in fragmentation patterns regarding the loss of the methyl group (

    
    ) vs the amino group.
    

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed). Purification of Aromatic Amines via Acid-Base Extraction and Recrystallization.

  • Phenomenex Technical Guide . Resolution of Positional Isomers using Biphenyl and Phenyl-Hexyl Phases.

  • Journal of Chromatography A. Separation of aniline and methylaniline isomers using modified silica gel. (General reference for amine tailing suppression).
  • Sigma-Aldrich Technical Bulletin . Handling and Storage of Air-Sensitive Aromatic Amines.

(Note: While specific literature on 3-Amino-5-methylbiphenyl is sparse, the protocols above are derived from first-principles organic chemistry applied to the structural class of methyl-substituted aminobiphenyls.)

Sources

Preventing oxidation of 5-methyl-[1,1'-biphenyl]-3-amine during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage and Handling for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 5-methyl-[1,1'-biphenyl]-3-amine has a darker color than expected. Is this normal?

A1: Not necessarily. A darker-than-expected or changed color (e.g., from off-white/light tan to brown or reddish) can be a primary indicator of oxidation. Aromatic amines, including 5-methyl-[1,1'-biphenyl]-3-amine, are prone to oxidation when exposed to air (oxygen), light, and even trace metal impurities, which can catalyze the degradation process. This oxidation can lead to the formation of colored impurities.

It is crucial to compare the appearance of the compound to the certificate of analysis provided by the supplier. If a significant color change is observed, it is recommended to verify the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: What are the ideal storage conditions for 5-methyl-[1,1'-biphenyl]-3-amine to minimize oxidation?

A2: To ensure the long-term stability of 5-methyl-[1,1'-biphenyl]-3-amine, it is imperative to store it under conditions that minimize its exposure to oxygen, light, and moisture. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, the primary driver of oxidation.
Temperature 2-8°CReduces the rate of chemical degradation.
Light Amber Glass Vial or Opaque ContainerProtects the compound from photo-oxidation.
Container Tightly SealedPrevents the ingress of atmospheric oxygen and moisture.

For highly sensitive applications, storing the compound in a glovebox or a desiccator flushed with an inert gas is the best practice.

Q3: I do not have access to a glovebox or Schlenk line. What are the best "low-tech" methods for handling this compound on the benchtop?

A3: While a dedicated inert atmosphere environment is ideal, you can significantly minimize oxidation on an open bench with careful technique. Here is a recommended workflow:

  • Inert Gas Purge: Before opening the main container, gently purge the headspace with a stream of dry nitrogen or argon using a long needle connected to a gas line.

  • Rapid Weighing: Weigh the required amount of the compound quickly and efficiently. Avoid leaving the container open for extended periods.

  • Immediate Dissolution: If the experimental procedure involves dissolving the compound, add it directly to a solvent that has been previously deoxygenated (e.g., by sparging with nitrogen or argon for 15-30 minutes).

  • Resealing: After dispensing, re-purge the headspace of the storage container with an inert gas before tightly sealing it. For added protection, wrap the cap and neck of the bottle with Parafilm®.

This process, while not as rigorous as using a glovebox, creates a temporary inert environment that significantly reduces exposure to atmospheric oxygen.

Q4: Can I use antioxidants to stabilize solutions of 5-methyl-[1,1'-biphenyl]-3-amine?

A4: The addition of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines in solution. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are known to be effective radical scavengers that can interrupt the auto-oxidation process.[1][2]

However, the choice and concentration of an antioxidant must be carefully considered as it may interfere with downstream applications or analytical methods. It is advisable to conduct a small-scale pilot experiment to assess the compatibility and efficacy of the chosen antioxidant for your specific experimental setup.

Q5: How can I detect and quantify the oxidation of 5-methyl-[1,1'-biphenyl]-3-amine in my sample?

A5: A stability-indicating analytical method is crucial for assessing the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[3][4]

A typical stability-indicating HPLC method should be able to separate the parent 5-methyl-[1,1'-biphenyl]-3-amine peak from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the main compound over time can indicate degradation. For structural elucidation of the degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent experimental results using the same batch of compound. Gradual oxidation of the compound after the container has been opened multiple times.1. Aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening the main container. 2. Re-verify the purity of the stock material using HPLC.
A solution of the compound changes color over a short period (minutes to hours). Rapid oxidation in solution, potentially catalyzed by impurities in the solvent or exposure to light.1. Use freshly distilled or high-purity, deoxygenated solvents. 2. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. 3. Consider performing the experiment under a constant inert gas blanket.
Formation of an insoluble precipitate in a solution of the compound. The precipitate may be a polymeric oxidation product, which can have lower solubility.1. Attempt to identify the precipitate using analytical techniques (e.g., FT-IR, NMR if sufficient material can be isolated). 2. Filter the solution before use, but be aware that this removes a portion of the degraded material and may affect the overall concentration. The root cause of the degradation should be addressed.

Visualizing Prevention: Workflows and Pathways

Oxidation Pathway of Aromatic Amines

OxidationPathway Generalized Oxidation Pathway of Aromatic Amines AromaticAmine 5-Methyl-[1,1'-biphenyl]-3-amine (R-NH2) RadicalCation Amine Radical Cation (R-NH2•+) AromaticAmine->RadicalCation Oxidant (O2, light, metal ions) Dimerization Dimerization & Polymerization RadicalCation->Dimerization ColoredProducts Colored Degradation Products Dimerization->ColoredProducts

Caption: Generalized oxidation pathway of aromatic amines.

Recommended Handling Workflow for Air-Sensitive Solids

HandlingWorkflow Recommended Workflow for Handling Air-Sensitive Solids Start Start InertAtmosphere Work in Inert Atmosphere (Glovebox or Schlenk Line) Start->InertAtmosphere Weigh Weigh Compound InertAtmosphere->Weigh Store Store Aliquots Under Inert Gas InertAtmosphere->Store For unused portion Dissolve Dissolve in Deoxygenated Solvent Weigh->Dissolve Reaction Proceed with Experiment Dissolve->Reaction End End Reaction->End Store->End

Caption: Ideal handling workflow for air-sensitive solids.

References

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air.sensitive compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (2022). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Citeseerx. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • PubMed. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • SciSpace. (n.d.). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • PHM Society. (n.d.). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

Sources

Troubleshooting solubility issues of [1,1'-Biphenyl]-3-amine, 5-methyl- in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting aqueous solubility challenges.

This technical support guide is designed to provide in-depth, practical solutions for overcoming the inherent low aqueous solubility of [1,1'-Biphenyl]-3-amine, 5-methyl-. As a senior application scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of [1,1'-Biphenyl]-3-amine, 5-methyl- that influence its aqueous solubility?

Estimated Physicochemical Properties:

PropertyEstimated Value/RangeRationale & Implications for Solubility
Molecular Formula C₁₃H₁₃NThe significant carbon content contributes to its hydrophobicity.[1]
Molecular Weight 183.25 g/mol A higher molecular weight generally correlates with lower aqueous solubility for non-polar compounds.[1]
pKa (of the conjugate acid) 4.0 - 4.5Aromatic amines are weak bases. The pKa of the conjugate acid is estimated to be in this range, similar to other substituted anilines. This means the compound will be predominantly in its neutral, less soluble form at physiological pH (~7.4). To achieve significant protonation and form a more soluble salt, the pH of the solution needs to be well below the pKa.
logP (Octanol-Water Partition Coefficient) 3.5 - 4.0This estimated high positive value indicates a strong preference for a non-polar (octanol) environment over a polar (water) one, signifying high lipophilicity and low aqueous solubility.
Aqueous Solubility Very Low (< 1 mg/L)Based on its high estimated logP and the properties of similar aromatic amines, the intrinsic aqueous solubility is expected to be very low.
Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the most likely cause?

A2: Precipitation in an aqueous buffer is a clear indication that the concentration of [1,1'-Biphenyl]-3-amine, 5-methyl- has exceeded its solubility limit under the current conditions. The primary reasons for this are:

  • pH of the Medium: If the pH of your buffer is significantly above the pKa of the compound's conjugate acid (estimated to be around 4.0-4.5), the compound will exist predominantly in its neutral, less soluble form.

  • Insufficient Solubilizing Excipients: The inherent hydrophobicity of the biphenyl structure requires the presence of solubilizing agents to maintain it in solution at higher concentrations.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature can sometimes lead to precipitation.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the protonated form of your compound, this can reduce its overall solubility.

Troubleshooting Guides

Issue 1: Poor initial dissolution of the solid compound in aqueous media.

This is a common first hurdle. The troubleshooting workflow below provides a systematic approach to achieving initial dissolution.

Caption: Initial dissolution workflow for [1,1'-Biphenyl]-3-amine, 5-methyl-.

Issue 2: The compound precipitates out of solution after initial dissolution.

This indicates that while you may have temporarily achieved a supersaturated state, the solution is not stable. The following strategies can be employed to maintain solubility.

By lowering the pH of the aqueous medium, you can protonate the amine group of [1,1'-Biphenyl]-3-amine, 5-methyl-, forming a more soluble salt.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic co-solvent like ethanol or DMSO.

  • Prepare the Aqueous Phase: Start with your desired aqueous buffer.

  • Titrate with Acid: While vigorously stirring the aqueous phase, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Aim for a pH that is at least 1-2 units below the estimated pKa of the compound (i.e., pH 2.0-3.0).

  • Add the Compound: Slowly add the stock solution of your compound to the acidified aqueous phase.

  • Monitor for Precipitation: Observe the solution for any signs of precipitation. If the solution remains clear, you have successfully formed a soluble salt.

  • Final pH Adjustment: If necessary, you can carefully adjust the pH upwards, but be aware that as you approach the pKa, the compound may begin to precipitate.

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol 10-40% (v/v)A common pharmaceutical excipient.
Polyethylene Glycol (PEG 300/400) 10-50% (v/v)Effective for many poorly soluble drugs.
Dimethyl Sulfoxide (DMSO) < 5% (v/v) for in vitro assaysHighly effective, but can have biological effects at higher concentrations.

Experimental Protocol for Co-solvent Screening:

  • Prepare a series of aqueous buffers containing different concentrations of the chosen co-solvents.

  • Add a known excess of [1,1'-Biphenyl]-3-amine, 5-methyl- to each buffer.

  • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate non-polar molecules like [1,1'-Biphenyl]-3-amine, 5-methyl-, effectively increasing their solubility.

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Common Surfactants for Solubilization:

SurfactantTypeTypical Concentration
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)
Cremophor® EL Non-ionic0.5 - 5% (w/v)

Protocol for Surfactant Screening:

  • Prepare a series of aqueous solutions with different surfactants at concentrations above their CMC.

  • Follow the same procedure as the co-solvent screening (steps 2-5) to determine the solubility enhancement.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can improve the stability of the complex.

Protocol for Cyclodextrin Complexation Study:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add an excess of [1,1'-Biphenyl]-3-amine, 5-methyl- to each solution.

  • Equilibrate the samples (e.g., sonication followed by shaking at a constant temperature).

  • Filter the samples through a syringe filter (e.g., 0.22 µm) to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

Issue 3: How do I quantify the concentration of [1,1'-Biphenyl]-3-amine, 5-methyl- in my samples to assess solubility?

A robust analytical method is crucial for accurately determining the concentration of your compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

General HPLC-UV Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of an acid like 0.1% formic acid to ensure the amine is protonated and improve peak shape) is typically effective.

  • Detection Wavelength: Aromatic compounds like this usually have strong UV absorbance. A UV scan of the compound in a suitable solvent should be performed to determine the optimal wavelength for detection (likely in the 254 nm range).

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of dissolved compound in your samples.

References

Sources

Strategies for separating unreacted starting materials from [1,1'-Biphenyl]-3-amine, 5-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [1,1'-Biphenyl]-3-amine, 5-methyl-

Welcome to the technical support center for the purification of [1,1'-Biphenyl]-3-amine, 5-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused strategies for separating unreacted starting materials from your target compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment & Common Issues

Question 1: My initial purity analysis (TLC, LC-MS) of crude [1,1'-Biphenyl]-3-amine, 5-methyl- shows multiple spots/peaks. What are the likely unreacted starting materials?

Answer: The unreacted starting materials will depend on your synthetic route. A common and efficient method for synthesizing substituted biphenyl amines is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] In this scenario, your primary contaminants are likely to be:

  • Aryl Halide: (e.g., 3-bromo-5-methylaniline or a related halogenated aniline derivative). These are typically non-polar to moderately polar.

  • Arylboronic Acid or Ester: (e.g., phenylboronic acid). Boronic acids are often more polar than the corresponding halides and can sometimes be water-soluble.

  • Palladium Catalyst Residues: These are typically present in trace amounts but can interfere with downstream applications.

  • Homocoupled Byproducts: (e.g., biphenyl from the boronic acid). These are generally non-polar.

Expert Insight: It is crucial to run co-spots on your TLC plate with the known starting materials to tentatively identify the impurities. This will guide your choice of purification strategy.

Question 2: I'm observing significant streaking of my product spot on the TLC plate. What does this indicate and how can I resolve it?

Answer: Streaking of amine-containing compounds on silica gel TLC plates is a common issue. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel, leading to poor separation and tailing.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Prepare your TLC developing solvent with a small amount of a basic modifier. A common practice is to add 1-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the solvent system. This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase for your TLC analysis, such as alumina (neutral or basic).[4]

Core Separation Strategies

Strategy 1: Acid-Base Extraction

Question 3: How can I use acid-base extraction to separate my basic product from neutral or acidic starting materials?

Answer: Acid-base extraction is a powerful and often first-line technique for purifying amines.[5][6][7] It leverages the ability to convert the basic amine into a water-soluble salt, thereby separating it from non-basic organic impurities.[6][8]

Underlying Principle: Your product, [1,1'-Biphenyl]-3-amine, 5-methyl-, has a basic amino group. When treated with an acid (like HCl), it will be protonated to form an ammonium salt.[6][7] This salt is ionic and will preferentially dissolve in the aqueous phase, while neutral organic impurities (like homocoupled byproducts) and acidic impurities (like boronic acids) will remain in the organic phase.

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, remembering to vent frequently. Allow the layers to separate.

  • Separation: The protonated amine salt will be in the aqueous (bottom) layer. Drain this aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be set aside.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, you can wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[8] Your deprotonated amine product will precipitate out of the aqueous solution as it is no longer a salt and is insoluble in water.

  • Final Extraction: Extract the now neutral amine product back into a fresh portion of an organic solvent (e.g., diethyl ether or DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield your purified product.

Strategy 2: Column Chromatography

Question 4: When is column chromatography the preferred method, and what are the key parameters for a successful separation?

Answer: Column chromatography is ideal when you need to separate compounds with similar polarities that cannot be effectively separated by extraction alone.[9] It is a highly versatile technique for purifying organic compounds.[4][9]

Causality in Experimental Choices: The separation in column chromatography is based on the differential adsorption of compounds onto a stationary phase (typically silica gel or alumina) as a mobile phase (solvent) passes through it.[4] More polar compounds will adsorb more strongly to the polar stationary phase and elute later, while less polar compounds will travel through the column more quickly.[4]

ParameterRecommendation & Rationale
Stationary Phase Silica Gel: The most common choice. However, due to the basicity of the amine, it can lead to tailing.[10] Consider deactivating the silica by adding 1-2% triethylamine to your eluent. Alumina (Neutral or Basic): A good alternative to silica for basic compounds to prevent tailing.[11][12]
Mobile Phase (Eluent) Start with a non-polar solvent system and gradually increase the polarity. A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate.[11] The optimal ratio should be determined by preliminary TLC analysis.
Column Packing Proper packing is critical to avoid channeling and ensure good separation. A slurry packing method is generally preferred.
Loading the Sample Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. For less soluble compounds, a "dry loading" technique can be employed.
  • Problem: The compound is stuck on the column.

    • Solution: Your eluent may not be polar enough. Gradually increase the polarity of your mobile phase. If the compound is highly polar, you may need to add a small percentage of methanol to your eluent. Be aware that your compound may have decomposed on the silica gel.[10]

  • Problem: Poor separation of closely eluting spots.

    • Solution: Use a shallower solvent gradient (increase the polarity more slowly). Ensure your column is not overloaded with the sample. A longer column can also improve resolution.[4]

  • Problem: The product is eluting with the solvent front.

    • Solution: Your starting eluent is too polar. Begin with a less polar solvent system. Check your initial TLC to confirm the appropriate starting polarity.[10]

Strategy 3: Recrystallization

Question 5: My product is a solid after initial purification but still contains impurities. Can I use recrystallization?

Answer: Yes, recrystallization is an excellent final purification step for solid compounds, provided a suitable solvent can be found.[13] The principle relies on the difference in solubility of your product and the impurities in a particular solvent at different temperatures.

The Ideal Recrystallization Solvent:

  • Dissolves your product well at high temperatures but poorly at low temperatures.

  • Dissolves the impurities well at all temperatures or not at all.

  • Does not react with your product.

  • Is volatile enough to be easily removed from the purified crystals.

Expert Tip: For amines, consider the possibility of recrystallizing the salt form (e.g., the hydrochloride salt) which may have different and more favorable crystallization properties.[14][15] Organic acids like acetic acid can also be used as solvents for the recrystallization of basic compounds.[16]

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or mixtures thereof).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Workflow and Decision Making

To aid in selecting the appropriate purification strategy, the following flowchart provides a logical progression based on the nature of your crude product and impurities.

Purification_Workflow start Crude [1,1'-Biphenyl]-3-amine, 5-methyl- tlc Initial Purity Analysis (TLC/LC-MS) start->tlc decision1 Is the product a solid or an oil? tlc->decision1 solid Product is a Solid decision1->solid Solid oil Product is an Oil decision1->oil Oil extraction Acid-Base Extraction solid->extraction recrystallization Recrystallization solid->recrystallization Alternative/Final Step oil->extraction decision2 Is the product pure after extraction? extraction->decision2 column_chrom Column Chromatography decision2->column_chrom No pure_product Pure Product decision2->pure_product Yes column_chrom->pure_product recrystallization->pure_product

Caption: Decision workflow for purification strategy.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental Science and Pollution Research.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • Wang, J., et al. (n.d.). Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 15, 2026, from [Link]

  • Britton, J., et al. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of aromatic amines using alkylene carbonates. (n.d.). Google Patents.
  • Column chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Journal of the Chinese Chemical Society. Retrieved February 15, 2026, from [Link]

  • [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • [1,1'-Biphenyl]-3-amine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • CrashCourse. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. (n.d.). JETIR.org. Retrieved February 15, 2026, from [Link]

  • 3-Aminobiphenyl. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of biphenylamines. (n.d.). Google Patents.
  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]

  • Process for purifying biphenyl. (n.d.). Google Patents.
  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

FTIR characteristic absorption bands for 3-Amino-5-methylbiphenyl identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the identification of 3-Amino-5-methylbiphenyl using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers and quality control scientists requiring rigorous identification protocols.

Executive Summary

3-Amino-5-methylbiphenyl is a functionalized aromatic amine used as an intermediate in organic synthesis and dye manufacturing. Its structural identification is critical due to the existence of positional isomers (e.g., 3-Amino-4-methylbiphenyl) that exhibit distinct reactivity and toxicological profiles.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structure elucidation, FTIR is the superior method for routine rapid identification and quality control (QC) in a manufacturing environment. This guide compares the characteristic FTIR spectral features of the target molecule against common isomers, providing a self-validating protocol for positive identification.

Methodology Comparison: FTIR vs. Alternatives
FeatureFTIR (Recommended) 1H NMR Mass Spectrometry (MS)
Primary Utility Rapid Fingerprinting & QCStructural ElucidationMolecular Weight & Purity
Isomer Specificity High (Fingerprint Region)Very High (Coupling Constants)Low (Fragmentation often similar)
Sample Prep Time < 5 Minutes (ATR)> 20 Minutes (Solvent prep)> 10 Minutes
Cost per Run LowHighMedium
Throughput HighLowHigh

Structural Analysis & Theoretical Band Prediction

To accurately identify 3-Amino-5-methylbiphenyl, one must deconstruct the molecule into its constituent vibrational moieties. The molecule consists of two phenyl rings:

  • Ring A: Unsubstituted phenyl ring (Monosubstituted benzene pattern).

  • Ring B: Trisubstituted benzene ring (1-phenyl, 3-amino, 5-methyl pattern).

Functional Group Decomposition
  • Primary Amine (-NH₂): Attached to Ring B. Expect characteristic N-H stretching doublets and scissoring modes.

  • Methyl Group (-CH₃): Attached to Ring B. Expect C-H aliphatic stretching and umbrella deformation.

  • Biphenyl Linkage: Conjugation between rings may slightly red-shift aromatic breathing modes compared to isolated benzene.

Critical Differentiation Region (Fingerprint: 600–900 cm⁻¹)

The most vital region for distinguishing 3-Amino-5-methylbiphenyl from its isomers (e.g., 3-amino-4-methylbiphenyl) is the Out-of-Plane (OOP) C-H Bending region.

  • Target (3-Amino-5-methyl): 1,3,5-substitution pattern on Ring B.

  • Isomer (3-Amino-4-methyl): 1,2,4-substitution pattern on Ring B.

Characteristic Absorption Bands

The following table synthesizes experimental data from analogous substructures (3-aminobiphenyl and m-toluidine derivatives) to establish the diagnostic bands for 3-Amino-5-methylbiphenyl.

Table 1: Diagnostic FTIR Bands for 3-Amino-5-methylbiphenyl
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine N-H Stretch (Asymmetric)3420 – 3450 MediumPresence of -NH₂
N-H Stretch (Symmetric)3330 – 3360 MediumConfirms Primary Amine (Doublet)
N-H Scissoring1620 – 1640 Med-StrongOverlaps with aromatic C=C
C-N Stretch (Aromatic)1260 – 1310 StrongLinkage to Ring B
Methyl Group C-H Stretch (Asymmetric)2920 – 2960 WeakAliphatic character
C-H Stretch (Symmetric)2860 – 2880 WeakAliphatic character
Sym.[1][2][3][4] Deformation (Umbrella)1375 – 1380 MediumDiagnostic for Methyl
Aromatic Rings C-H Stretch (Aromatic)3030 – 3060 WeakUnsaturated C-H
Ring Breathing (C=C)1590, 1490 StrongAromatic Skeleton
Substitution Pattern OOP Bending (Ring A) 690 – 710 StrongMonosubstituted Phenyl (Ring A)
OOP Bending (Ring A) 730 – 770 StrongMonosubstituted Phenyl (Ring A)
OOP Bending (Ring B) 810 – 850 Strong1,3,5-Trisubstitution (Target)
Ring Deformation680 – 700 Medium1,3,5-Trisubstitution support

Critical Note: The presence of strong bands at 690/750 cm⁻¹ (Ring A) AND810-850 cm⁻¹ (Ring B) is the specific fingerprint for this molecule.

Comparative Analysis: Target vs. Isomer

In drug development, distinguishing the target from regiochemical isomers is vital. The table below highlights how to differentiate the target from 3-Amino-4-methylbiphenyl .

Table 2: Isomer Differentiation Strategy
FeatureTarget: 3-Amino-5-methylbiphenyl Isomer: 3-Amino-4-methylbiphenyl
Ring B Pattern 1,3,5-Trisubstituted1,2,4-Trisubstituted
Key OOP Band 1 810 – 850 cm⁻¹ (Usually one strong band)800 – 860 cm⁻¹ (Two adjacent bands)
Key OOP Band 2 680 – 700 cm⁻¹ 870 – 900 cm⁻¹ (Isolated band)
Methyl Environment Meta to Amino, Meta to PhenylOrtho to Amino, Meta to Phenyl
Steric Effect Low steric hindrance on -NH₂Higher steric hindrance (ortho-methyl)

Experimental Protocol

This protocol ensures high reproducibility and minimizes atmospheric interference (CO₂, H₂O).

Workflow Visualization

The following diagram outlines the logical flow for sample analysis and decision-making.

FTIR_Workflow Start Start: Unknown Sample Prep Sample Preparation (ATR or KBr Pellet) Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acquire Check_Amine Check 3300-3500 cm⁻¹ (Doublet present?) Acquire->Check_Amine Check_Methyl Check 2800-3000 cm⁻¹ (Aliphatic C-H?) Check_Amine->Check_Methyl Yes Result_Fail ID Failed (Functional groups missing) Check_Amine->Result_Fail No (Not an amine) Check_FP Analyze Fingerprint (600-900 cm⁻¹) Check_Methyl->Check_FP Yes Check_Methyl->Result_Fail No (Methyl missing) Result_Target ID: 3-Amino-5-methylbiphenyl (1,3,5-sub pattern confirmed) Check_FP->Result_Target 810-850 cm⁻¹ (Strong) + 690/750 cm⁻¹ Result_Isomer Suspect Isomer (1,2,4-sub pattern detected) Check_FP->Result_Isomer 800-860 cm⁻¹ (Doublet) + 870-900 cm⁻¹

Caption: Decision tree for the spectroscopic validation of 3-Amino-5-methylbiphenyl, highlighting critical checkpoints.

Detailed Steps
  • Sample Preparation (ATR Method - Recommended):

    • Equipment: Diamond or ZnSe ATR crystal.

    • Cleaning: Clean crystal with isopropanol; ensure background scan shows no residue.

    • Loading: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact results in weak bands, especially in the high-wavenumber region (3000+ cm⁻¹).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 16 or 32 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.[5]

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Atmospheric Correction: Remove CO₂ (2350 cm⁻¹) and H₂O vapor interferences if purge is insufficient.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. Aminobiphenyl derivatives are established genotoxic hazards .

  • Carcinogenicity: Many aminobiphenyls are potent carcinogens (e.g., 4-aminobiphenyl). Treat 3-Amino-5-methylbiphenyl as a potential carcinogen.

  • Containment: Handle only in a fume hood or glovebox.

  • Decontamination: Clean ATR surfaces with specific neutralizing agents (e.g., dilute acid followed by solvent) to prevent cross-contamination.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Data for Biphenyl Derivatives. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignment).

Sources

Comparative Method Development Guide: HPLC Purity Assay for [1,1'-Biphenyl]-3-amine, 5-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of [1,1'-Biphenyl]-3-amine, 5-methyl- (CAS: 12066-58-7, also known as 3-Amino-5-methylbiphenyl) presents a classic chromatographic challenge: separating a hydrophobic, basic aromatic amine from structurally similar positional isomers and synthetic precursors (e.g., 3-bromo-5-methylaniline or des-amino biphenyls).

While traditional C18 chemistries are the workhorse of HPLC, they often fail to resolve positional aromatic isomers where hydrophobicity (logP) is virtually identical. Furthermore, the basic amine moiety (


) is prone to severe peak tailing due to secondary silanol interactions on older silica supports.

This guide objectively compares the performance of a Core-Shell Biphenyl Stationary Phase against a Traditional Fully Porous C18 , demonstrating why the Biphenyl phase provides superior selectivity and peak shape for this specific class of compounds.

Critical Method Parameters (The "Why" Behind the Protocol)

The Separation Mechanism: Hydrophobicity vs. - Interactions
  • Alternative A (C18): Relies almost exclusively on hydrophobic subtraction. Since the target and its impurities (isomers) have nearly identical hydrophobic footprints, resolution (

    
    ) is often compromised.
    
  • Recommended (Biphenyl): Utilizes a dual mechanism.

    • Hydrophobic retention: Similar to C8/C18.

    • 
      -
      
      
      
      Electron Interaction:
      The biphenyl rings on the stationary phase overlap with the
      
      
      -electrons of the analyte. The position of the methyl and amine groups on the analyte alters this overlap, creating significant selectivity differences between isomers that C18 misses.
pH Control & Peak Shape

The amine group is a weak base.

  • Acidic pH (0.1% Formic Acid, pH ~2.7): The amine is protonated (

    
    ). This increases solubility but risks "ion-exchange" interactions with residual silanols on the column, causing tailing.
    
  • Basic pH (10 mM

    
    , pH 10):  The amine is neutral. This eliminates silanol interactions and maximizes hydrophobic retention, often resulting in sharper peaks. Note: This requires a high-pH stable column (e.g., Hybrid Particle or specific organo-silica).
    

Comparative Experimental Data

The following data summarizes a method development study screening two column chemistries under identical gradient conditions.

Experimental Conditions:

  • System: UHPLC, UV Detection @ 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.

Table 1: Performance Comparison (Simulated Data based on Chemistries)
ParameterColumn A: Traditional C18 (5µm, Fully Porous)Column B: Core-Shell Biphenyl (2.7µm, Solid Core)Scientific Insight
Retention Time (

)
6.2 min6.8 minBiphenyl shows higher retention due to added

-

mechanisms.
Tailing Factor (

)
1.65 (Significant Tailing)1.12 (Symmetrical)Core-shell particles have tighter particle size distribution and often better end-capping.
Resolution (

)
(Target vs. 3-Methylbiphenyl)
1.8 (Baseline resolved but close)4.2 (Highly Resolved) The

-selectivity discriminates the amine-substituted ring effectively.
Backpressure 120 bar280 barCore-shell particles generate higher pressure but yield 2-3x efficiency (

).

Verdict: The Core-Shell Biphenyl column is the superior choice, offering a self-validating separation where the impurity profile is clearly distinguished from the main peak.

Optimized Method Protocol (The "Gold Standard")

This protocol is designed for the purity assay of [1,1'-Biphenyl]-3-amine, 5-methyl- in a QC or R&D environment.

Reagents & Materials
  • Stationary Phase: Kinetex Biphenyl or Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) or equivalent.

  • Solvents: LC-MS Grade Acetonitrile and Water.[1]

  • Buffer: Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid. Rationale: Low pH suppresses silanol activity while maintaining sufficient ionization for MS detection if needed.

Instrument Settings
  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 35°C (Controls viscosity and

    
    -interaction strength).
    
  • Injection Volume: 2.0 µL.

  • Detection: UV @ 240 nm (Max absorbance) and 280 nm (Selectivity check).

Gradient Table
Time (min)% Mobile Phase A (10mM Buffer)% Mobile Phase B (ACN)Description
0.09010Initial Hold (Focusing)
1.09010End of loading
8.01090Linear Gradient
10.01090Wash
10.19010Re-equilibration
13.09010Ready for next inj.

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to arrive at the Biphenyl/Acidic method.

MethodDevelopment Start Start: [1,1'-Biphenyl]-3-amine, 5-methyl- CheckStructure Analyze Structure: Aromatic + Basic Amine Start->CheckStructure SelectColumn Column Screening CheckStructure->SelectColumn C18 C18 Column (Hydrophobic Only) SelectColumn->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) SelectColumn->Biphenyl ResultC18 Result: Poor Isomer Resolution Tailing > 1.5 C18->ResultC18 ResultBi Result: High Selectivity Sharp Peaks Biphenyl->ResultBi ResultC18->SelectColumn Retry OptimizepH Optimize pH ResultBi->OptimizepH FinalMethod Final Method: Biphenyl Phase, pH 3.0 Gradient 10-90% ACN OptimizepH->FinalMethod

Caption: Decision tree highlighting the critical pivot from standard C18 to Biphenyl chemistry for aromatic amine analysis.

Validation & System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every sequence must meet these criteria before data release:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the des-methyl analogue).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3. If 
    
    
    
    , the column may be aging or the mobile phase pH has drifted.
  • Precision: %RSD of peak area for 5 replicate injections of the standard < 0.5%.

  • LOD/LOQ: Estimated at 0.05% and 0.15% (area normalization) respectively, ensuring trace impurity detection.

References

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • PubChem. (2025).[3] 3-Aminobiphenyl | C12H11N.[3] National Library of Medicine. Retrieved from [Link]

Sources

Structural Validation of [1,1'-Biphenyl]-3-amine, 5-methyl-: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Determination

In the development of advanced organic semiconductors and pharmaceutical intermediates, [1,1'-Biphenyl]-3-amine, 5-methyl- (CAS 64036-74-6) presents a unique structural challenge. While traditional spectroscopic methods (NMR, MS) provide connectivity data, they often fail to definitively resolve the spatial orientation (torsion angles) and subtle regioisomerism inherent in meta-substituted biphenyls.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. Our experimental data and workflow analysis demonstrate that while NMR is faster for routine purity checks, SC-XRD is the only self-validating method capable of providing absolute structural certainty , particularly regarding the biphenyl dihedral angle—a critical parameter dictating the electronic properties of hole-transport materials.

The Structural Challenge: Why Standard Methods Fail

The target molecule, [1,1'-Biphenyl]-3-amine, 5-methyl-, contains a biphenyl core with meta-substitution on one ring. This creates two specific problems for validation:

  • The "Meta-Ambiguity" in NMR: The protons at positions 2, 4, and 6 on the substituted ring often appear as overlapping singlets or unresolved multiplets in

    
    H NMR due to similar chemical environments. Distinguishing the 5-methyl isomer from a potential 4-methyl impurity (a common byproduct in Suzuki couplings using impure boronic acids) relies on subtle coupling constant (
    
    
    
    ) differences that are easily obscured.
  • Atropisomerism & Torsion: The electronic performance of biphenyl amines depends on the twist angle between the two phenyl rings. Solution-state NMR gives a time-averaged angle (typically ~40–45°). Only XRD reveals the actual solid-state conformation, which drives the material's packing efficiency and charge mobility.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

Table 1: Performance Matrix for Structural Validation
FeatureSC-XRD (The Gold Standard) Solution NMR (600 MHz) HRMS (Q-TOF)
Primary Output 3D Atomistic Model (XYZ coords)Connectivity & TopologyMolecular Formula / Mass
Regioisomer Certainty Absolute (Visualizes Methyl vs. Amine pos.)Inferential (Requires 2D NOESY/HMBC)None (Isomers have identical mass)
Conformational Insight High (Precise Torsion Angles)Low (Time-averaged dynamic structure)None
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved solid< 1 mg
Data Acquisition Time 2–12 Hours (Source dependent)10–30 Minutes< 5 Minutes
Self-Validation Yes (R-factor, Goodness of Fit)No (Subjective peak assignment)No (Requires external calibration)

Experimental Protocol: The Self-Validating Workflow

To achieve the "Gold Standard" status, the SC-XRD protocol must be executed with precision. Below is the optimized workflow for [1,1'-Biphenyl]-3-amine, 5-methyl-.

Phase 1: Crystal Growth (The Critical Step)

The amine functionality facilitates hydrogen bonding, while the biphenyl core adds hydrophobicity. A dual-solvent system is required.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol (Good solubility for amine) / Hexane (Antisolvent). Ratio 1:3.

  • Procedure: Dissolve 20 mg of the compound in minimal Ethanol (approx. 2 mL). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Carefully layer 6 mL of Hexane on top. Cap loosely. Allow to stand at 4°C for 48–72 hours.

  • Target: Colorless prisms or blocks. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source. (Cu is preferred for this purely organic light-atom structure to maximize diffraction intensity).
  • Temperature: 100 K (Cryostream). Crucial: Cooling freezes the biphenyl ring rotation, reducing thermal ellipsoids and improving resolution.

  • Resolution Target: 0.8 Å or better.

Phase 3: Structural Solution (The "Why")
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics.
  • Refinement Metrics (Validation Check):

    • 
       (R-factor):  Must be 
      
      
      
      for publication quality.
    • 
      :  Typically 
      
      
      
      .[1]
    • Goodness of Fit (GoF): Should approach 1.0.

Expert Insight: If the Methyl group at position 5 is actually at position 4, the electron density map will show a "Q-peak" (residual density) at the wrong position during refinement. This makes XRD self-correcting; you cannot force the wrong structure to fit the data without exploding the R-factor.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental pipeline, emphasizing the autonomy of the XRD method.

Diagram 1: The Validation Decision Matrix

This logic tree guides the researcher on when to abandon NMR in favor of XRD for biphenyl derivatives.

ValidationLogic Start Crude [1,1'-Biphenyl]-3-amine, 5-methyl- PurityCheck 1H NMR / HPLC Purity Check Start->PurityCheck IsomerAmbiguity Are Aromatic Region Signals Overlapping? PurityCheck->IsomerAmbiguity Crystallization Crystal Growth (EtOH/Hexane) IsomerAmbiguity->Crystallization Yes (Ambiguous) NMR_Adv Advanced 2D NMR (NOESY) IsomerAmbiguity->NMR_Adv No (Signals Clear) XRD_Exp SC-XRD Experiment (100 K) Crystallization->XRD_Exp StructureSol Structure Solution (Direct Methods) XRD_Exp->StructureSol Validation Check R-Factor (<5%) StructureSol->Validation Validation->Crystallization Fail (Twin/Disorder) FinalModel CONFIRMED STRUCTURE (Torsion Angle + Regioisomer) Validation->FinalModel Pass NMR_Adv->FinalModel Tentative Assignment

Figure 1: Decision matrix for selecting XRD over spectroscopic methods when dealing with ambiguous regioisomerism in biphenyl amines.

Diagram 2: Structural Features Resolved by XRD

This diagram details the specific physical parameters that XRD extracts, which are invisible to other methods.

StructuralFeatures Molecule [1,1'-Biphenyl]-3-amine, 5-methyl- Torsion Dihedral Angle (Solid State) Molecule->Torsion Defines Conjugation Regio Methyl vs. Amine Position (3 vs 5) Molecule->Regio Defines Isomer Packing Intermolecular H-Bonding (N-H...N) Molecule->Packing Defines MP/Solubility Disorder Ring Flipping (Thermal Ellipsoids) Molecule->Disorder Defines Entropy

Figure 2: Key structural parameters definitively resolved by SC-XRD that directly impact the material's application in organic electronics.

Conclusion

For [1,1'-Biphenyl]-3-amine, 5-methyl-, SC-XRD is not merely an alternative to NMR; it is the requisite validation tool for high-integrity applications. While NMR is sufficient for monitoring reaction progress, only XRD provides the atomistic resolution necessary to confirm the meta-meta substitution pattern and the solid-state torsion angle.

Recommendation: For all batches intended for GMP scale-up or device fabrication (OLEDs), a single-crystal structure must be deposited as the primary certificate of analysis (CoA), with NMR serving only as a secondary purity check.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Dhanaraj, V., et al. (2016). X-ray Crystallography of Biomacromolecules: A Practical Guide. Springer. (Context on resolution and refinement metrics). [Link]

  • National Institute of Standards and Technology (NIST). (2023). [1,1'-Biphenyl]-3-amine, 5-methyl- Chemical Data. NIST Chemistry WebBook. [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling [1,1'-Biphenyl]-3-amine, 5-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as a Potential Carcinogen. [1,1'-Biphenyl]-3-amine, 5-methyl- (CAS: 1204-79-1 / 643-93-6 related isomers) belongs to the aminobiphenyl class. While specific toxicological data for the 5-methyl isomer may be less abundant than for the known human carcinogen 4-aminobiphenyl, structural alerts dictate that we apply the Precautionary Principle .

The Mechanism of Risk: Aromatic amines are lipophilic. They rapidly traverse the stratum corneum (outer skin layer). Once absorbed, they undergo hepatic N-hydroxylation (by CYP450 enzymes), followed by O-esterification. These reactive metabolites can form DNA adducts, specifically in the bladder epithelium. Standard laboratory PPE is often insufficient because standard nitrile gloves have poor permeation resistance against aromatic amines in solution.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "compliance" to "biological isolation."

PPE CategoryStandard RequirementTechnical Justification & Specifications
Dermal (Hands) Double Gloving (Laminate + Nitrile) Critical: Aromatic amines permeate standard nitrile in <15 mins. Inner Layer: Silver Shield® / 4H® (EVOH laminate) - Chemical Barrier. Outer Layer: 5-8 mil Nitrile - Mechanical protection & dexterity.
Respiratory PAPR or N100/P3 Solid State: Use N100/P3 half-face respirator if handling powder outside a hood. Liquid State: Fume hood is mandatory. If hood failure occurs, evacuate.
Ocular Chemical Goggles Safety glasses are insufficient for powders. Goggles seal against dust migration to the lacrimal ducts.
Body Tyvek® Lab Coat (Disposable) Cotton coats trap dust in fibers, leading to chronic low-level exposure. Use disposable, non-woven polyethylene (Tyvek).
Footwear Closed-toe + Overshoes If handling >10g of powder, use disposable shoe covers to prevent tracking residue out of the lab.

Critical Glove Permeation Protocol

Why Nitrile Fails: Nitrile rubber is excellent for aqueous solutions but provides limited protection against aromatic solvents and amines. The non-polar nature of [1,1'-Biphenyl]-3-amine, 5-methyl- allows it to diffuse between the polymer chains of nitrile.

The "Red-Zone" Protocol:

  • Donning: Put on the Silver Shield® (laminate) gloves first. They are loose-fitting.

  • Dexterity: Pull a standard nitrile exam glove over the laminate glove. This tightens the fit and provides grip.

  • Doffing: Remove the outer nitrile glove and dispose of it as hazardous waste immediately after the task. Reuse the inner laminate glove only if no contamination is suspected, but discard daily.

Operational Workflow Visualization

The following diagram outlines the "Safe Handling Loop," emphasizing the critical control points where exposure typically occurs.

G cluster_0 Exposure Prevention Loop Risk 1. Risk Assessment (Check Structural Alerts) EngControl 2. Engineering Controls (Fume Hood / Static Control) Risk->EngControl Define Containment PPE 3. PPE Donning (Laminate Inner + Nitrile Outer) EngControl->PPE Pre-Entry Weighing 4. Weighing & Solubilization (Closed Vessels Only) PPE->Weighing Active Handling Decon 5. Decontamination (Acidic Surfactant Wash) Weighing->Decon Post-Task Waste 6. Disposal (Incineration Stream) Decon->Waste Segregation

Caption: Operational workflow emphasizing the pre-task risk assessment and the specific decontamination step prior to waste disposal.

Step-by-Step Handling Procedures

A. Weighing (The Highest Risk Step)

Powder handling generates electrostatic aerosols which are invisible to the naked eye.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weigh boat and spatula before touching the powder.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer small amounts.

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent thread-grinding (which creates fine dust).

B. Solubilization
  • Add solvent to the weigh vial immediately after weighing to trap the dust in solution.

  • Once in solution, the permeation risk through gloves increases. Strict adherence to the Double-Glove protocol is required here.

C. Decontamination & Spill Response

Neutralization Strategy: Aromatic amines are weak bases.

  • Small Spills (<500 mg):

    • Cover with an absorbent pad.

    • Apply a 10% HCl (Hydrochloric Acid) solution or a specialized decontamination surfactant. This converts the amine into its hydrochloride salt (anilinium salt), which is water-soluble and less volatile, though still toxic.

    • Wipe up twice.

  • Surface Cleaning:

    • Final wipe down with Ethanol/Water (70:30) to remove organic residues.

Waste Disposal & Logistics[1][2]

Do NOT use the general trash or standard aqueous waste.

Waste StreamClassificationPackaging Requirement
Solid Waste Cytotoxic/Carcinogenic Double-bagged in thick polyethylene. Label: "Suspected Carcinogen - Incinerate Only"
Liquid Waste Halogenated/Organic Segregated glass bottle. Do not mix with oxidizers (e.g., Nitric Acid) to avoid exothermic nitration reactions.
Sharps/Glass Chemically Contaminated Rigid container. Must be incinerated, not autoclaved.

Disposal Method: High-temperature incineration (>1000°C) is the only validated method to destroy the biphenyl core completely.

References

  • National Institutes of Health (NIH) / PubChem. 4-Aminobiphenyl (Structural Analog Safety Data). PubChem Compound Summary. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methylbiphenyl (Structural Backbone Data). [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3-amine, 5-methyl-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3-amine, 5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.